2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.18 g/mol . It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanamine group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine typically involves the reaction of 2-methyl-1,3-dioxolane with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the desired reaction conditions. The product is then purified through distillation or recrystallization to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Similar in structure but with additional phenyl groups.
2-Methoxy-1,3-dioxolane: Similar dioxolane ring but with a methoxy group instead of an ethanamine group.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is unique due to its specific combination of a dioxolane ring and an ethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Biological Activity
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, also known as 2-Methyl-1,3-dioxolane-2-ethanamine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₃NO₂
- Molecular Weight : 131.18 g/mol
- CAS Number : 62240-37-3
- Structure : The compound features a dioxolane ring which may contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity :
-
Anticancer Properties :
- Some derivatives have demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 . This suggests potential for development as anticancer agents.
- NMDA Receptor Interaction :
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:
- Inhibition of Viral Replication : By interfering with viral entry or replication machinery.
- Cytotoxic Mechanisms : Inducing apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.
- Receptor Modulation : Altering neurotransmitter receptor activity which may influence synaptic plasticity and neuroprotection.
Table 1: Summary of Biological Activities
Activity Type | Effect/Outcome | Reference |
---|---|---|
Antiviral | Inhibitory effect on HIV and VSV | |
Anticancer | IC50 values in the low micromolar range | |
NMDA Receptor | Non-competitive antagonist |
Notable Research Studies
-
Antiviral Study :
A study conducted on various derivatives showed that certain modifications to the dioxolane structure significantly enhanced antiviral activity against HIV, with an EC50 value reported at approximately 0.15 µg/mL . -
Cytotoxicity Assessment :
Research demonstrated that specific analogs of this compound exhibited strong cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 1.9 µg/mL compared to doxorubicin's IC50 of 3.23 µg/mL .
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWCRQQBUQLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449086 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62240-37-3 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62240-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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